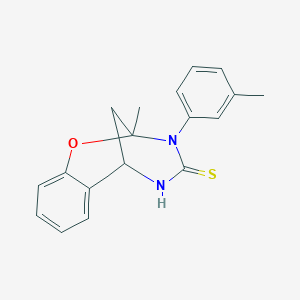![molecular formula C15H13ClFNOS2 B2909180 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034224-04-7](/img/structure/B2909180.png)
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound that has captured the attention of the scientific community due to its unique structure and diverse applications. The compound contains both a chlorinated dihydrothieno[3,2-c]pyridine and a 4-fluorophenyl thioethanone moiety, making it a subject of interest for its potential pharmacological and industrial uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone involves multiple steps:
Starting Materials: : The synthesis typically starts from commercially available intermediates such as 2-chloro-6,7-dihydrothieno[3,2-c]pyridine and 4-fluorophenyl thiol.
Reaction Steps
Formation of the thienopyridine core: : The core can be synthesized through a cyclization reaction involving a 2-chloropyridine derivative and an appropriate sulfur donor.
Thioether Formation: : This step involves reacting the 4-fluorophenyl thiol with a suitable leaving group on the ethanone moiety to form the thioether linkage.
Conditions: : Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and the presence of base catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions for maximum yield and purity. Continuous flow reactors and automated synthesis setups are employed to maintain consistency and efficiency. Industrial methods also focus on minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone undergoes various chemical reactions:
Oxidation: : Can lead to the formation of sulfoxides and sulfones.
Reduction: : Can reduce the ketone group to an alcohol.
Substitution: : The chlorine atom can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Involves reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Utilizes nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Sulfoxides: and sulfones : From oxidation.
Alcohols: : From reduction of the ethanone moiety.
Substituted Products: : Depending on the nucleophile used in substitution reactions.
科学的研究の応用
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone has a wide range of applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its unique structure.
Industry: : Used in materials science for developing advanced materials with specific properties.
作用機序
The compound’s effects are primarily due to its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thus interfering with their normal function. This inhibition can result in various biological effects depending on the enzyme and pathway involved.
類似化合物との比較
Similar Compounds
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)propanone: : A structural analogue with a propanone group.
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-chlorophenyl)thio)ethanone: : Substituting the fluorine with chlorine.
Uniqueness
What sets 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone apart is its combination of a chlorinated dihydrothienopyridine core with a 4-fluorophenylthio group, offering distinct reactivity and biological activity compared to its analogues.
Conclusion
This compound stands out in the realm of synthetic organic compounds due to its versatile applications and unique properties
特性
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS2/c16-14-7-10-8-18(6-5-13(10)21-14)15(19)9-20-12-3-1-11(17)2-4-12/h1-4,7H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICRCRWNYQOCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1h-Pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B2909099.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2909100.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(thiophen-2-yl)cyclopentyl]acetamide](/img/structure/B2909111.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2909112.png)



![N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2909117.png)

![N-PHENYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4'-PIPERIDINE]-1'-CARBOXAMIDE](/img/structure/B2909120.png)
